Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

Catalog No.
S14217330
CAS No.
M.F
C10H8ClN3O4
M. Wt
269.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

Product Name

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

IUPAC Name

ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

InChI

InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)

InChI Key

FFPLWOJKKVGJMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Its molecular formula is C₉H₈ClN₃O₄, and it features a benzimidazole ring substituted with a chlorine atom and a nitro group, as well as an ethyl ester functional group. This compound is characterized by its unique structural attributes, which contribute to its biological activities and potential applications in medicinal chemistry.

The chemical reactivity of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate can be attributed to the presence of the nitro and chloro substituents on the benzimidazole ring. It can undergo various nucleophilic substitution reactions, particularly at the chloro position, allowing for the introduction of different functional groups. Additionally, the carboxylate group can participate in esterification reactions, facilitating the formation of derivatives that may exhibit altered biological properties or enhanced solubility.

Research indicates that Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, with several derivatives showing promising activity against various bacterial strains. Furthermore, its structural components suggest potential anticancer properties, as benzimidazole derivatives have been linked to inhibition of specific kinases involved in cancer progression . The presence of the nitro group enhances its lipophilicity, which may improve cellular uptake and bioavailability.

Several synthesis methods have been developed for Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate:

  • Substitution Reactions: The compound can be synthesized through nucleophilic substitution of appropriate precursors involving chloro and nitro groups under controlled conditions.
  • Esterification: The reaction of 6-chloro-5-nitrobenzimidazole with ethyl alcohol in the presence of an acid catalyst can yield Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while minimizing reaction times .

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: Compounds with similar structures are explored for their efficacy as fungicides or herbicides.
  • Material Science: The unique chemical properties may allow for use in developing new materials or coatings.

Studies on Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate's interactions with biological targets indicate that it can effectively bind to certain enzymes and receptors. Molecular docking studies have shown that this compound can inhibit specific kinases involved in cellular signaling pathways, which is crucial for developing targeted therapies in cancer treatment . The chlorine substituent enhances hydrophobic interactions, contributing to its binding affinity.

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate shares structural similarities with other benzimidazole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
Ethyl 5-Nitrobenzimidazole-2-carboxylateNitro group at position 5Lacks chlorine substitution
Methyl 6-Chloro-5-nitrobenzimidazoleMethyl instead of ethyl at the carboxylic positionDifferent alkyl substitution
4-Chloro-5-nitrobenzimidazoleChlorine at position 4Different positioning of chlorine
Benzimidazole-2-carboxylic acidNo nitro or chloro groupsBasic structure without halogen or nitro

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate stands out due to its combination of both chlorine and nitro groups along with an ethyl ester functionality, which may enhance its biological activity compared to its analogs.

This compound represents a significant interest in medicinal chemistry due to its diverse potential applications and unique chemical properties. Further research is warranted to explore its full capabilities and optimize its use in therapeutic contexts.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.0203334 g/mol

Monoisotopic Mass

269.0203334 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types